3-Bromo-5-(trifluoromethoxy)benzyl bromide
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Overview
Description
3-Bromo-5-(trifluoromethoxy)benzyl bromide is an organic compound with the molecular formula C8H5Br2F3O. It is characterized by the presence of both bromine and trifluoromethoxy groups attached to a benzyl ring. This compound is often used as an intermediate in organic synthesis due to its reactivity and the unique properties imparted by the trifluoromethoxy group.
Mechanism of Action
Target of Action
It is known to be used as a reagent in the preparation of aminophosphorylalkanoic acid derivatives, which are inhibitors of aminopeptidase a .
Mode of Action
It is known to undergo the friedel-crafts polymerization in the presence of an aluminum chloride catalyst to afford the polymer .
Biochemical Pathways
Its role in the suzuki–miyaura (sm) cross-coupling reaction, a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction, is noted .
Result of Action
Its use in the preparation of aminophosphorylalkanoic acid derivatives, which are inhibitors of aminopeptidase a, suggests it may have a role in modulating enzymatic activity .
Action Environment
The action of 3-Bromo-5-(trifluoromethoxy)benzyl bromide can be influenced by environmental factors. For instance, it undergoes the Friedel-Crafts polymerization in the presence of an aluminum chloride catalyst . .
Biochemical Analysis
Biochemical Properties
3-Bromo-5-(trifluoromethoxy)benzyl bromide plays a significant role in biochemical reactions, particularly in the modification of biomolecules. It interacts with various enzymes, proteins, and other biomolecules through nucleophilic substitution reactions. The compound’s bromine atom is highly reactive, making it an excellent electrophile for these reactions. For instance, it can react with nucleophilic amino acid residues in proteins, leading to the formation of covalent bonds and subsequent modification of the protein’s function .
Cellular Effects
The effects of this compound on cells and cellular processes are profound. It can influence cell function by modifying key proteins involved in cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can inhibit or activate specific enzymes, leading to alterations in metabolic flux and changes in the levels of various metabolites . Additionally, it can affect gene expression by modifying transcription factors or other regulatory proteins, thereby influencing cellular responses to external stimuli .
Molecular Mechanism
At the molecular level, this compound exerts its effects through covalent binding interactions with biomolecules. The bromine atom in the compound acts as an electrophile, reacting with nucleophilic sites on enzymes and proteins. This can result in enzyme inhibition or activation, depending on the specific target and the nature of the interaction . Furthermore, the compound can induce changes in gene expression by modifying transcription factors or other regulatory proteins, leading to alterations in cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound can result in cumulative effects on cellular function, including changes in gene expression and metabolic flux .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can induce specific biochemical changes without causing significant toxicity . At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response in the animal model .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with specific enzymes and cofactors. The compound can be metabolized through oxidation, reduction, and conjugation reactions, leading to the formation of various metabolites . These metabolic pathways can influence the compound’s efficacy and toxicity, as well as its overall impact on cellular function .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. The compound’s lipophilic nature allows it to diffuse across cell membranes, while its interactions with transporters and binding proteins can influence its localization and accumulation within specific cellular compartments . These factors play a crucial role in determining the compound’s overall bioavailability and efficacy .
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can affect its activity and function, as well as its overall impact on cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3-Bromo-5-(trifluoromethoxy)benzyl bromide involves the bromination of 3-(trifluoromethoxy)benzyl alcohol. The reaction typically uses phosphorus tribromide as the brominating agent. The process is carried out in an ether solvent at low temperatures (around 0°C) to control the reaction rate and prevent side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-(trifluoromethoxy)benzyl bromide undergoes various types of chemical reactions, including:
Nucleophilic substitution: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and reduction: The benzyl group can be oxidized to the corresponding benzaldehyde or reduced to the corresponding benzyl alcohol.
Coupling reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Nucleophilic substitution: Products include substituted benzyl derivatives.
Oxidation: Products include benzaldehyde derivatives.
Reduction: Products include benzyl alcohol derivatives.
Scientific Research Applications
3-Bromo-5-(trifluoromethoxy)benzyl bromide is used in various scientific research applications:
Chemistry: As an intermediate in the synthesis of complex organic molecules, particularly those containing trifluoromethoxy groups.
Biology: In the development of bioactive compounds and pharmaceuticals.
Medicine: As a precursor in the synthesis of potential therapeutic agents.
Industry: In the production of agrochemicals and specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethyl)benzyl bromide: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
3,5-Bis(trifluoromethyl)benzyl bromide: Contains two trifluoromethyl groups instead of one trifluoromethoxy group.
4-(Trifluoromethoxy)benzyl bromide: Similar structure but with the trifluoromethoxy group in the para position.
Uniqueness
3-Bromo-5-(trifluoromethoxy)benzyl bromide is unique due to the presence of both bromine and trifluoromethoxy groups, which impart distinct reactivity and stability. The trifluoromethoxy group is known for its electron-withdrawing properties, which can influence the compound’s behavior in various chemical reactions.
Properties
IUPAC Name |
1-bromo-3-(bromomethyl)-5-(trifluoromethoxy)benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Br2F3O/c9-4-5-1-6(10)3-7(2-5)14-8(11,12)13/h1-3H,4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYRNFJCHQHPVTI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1OC(F)(F)F)Br)CBr |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Br2F3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.93 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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